N-(Azido-PEG4)-Biocytin

概要

説明

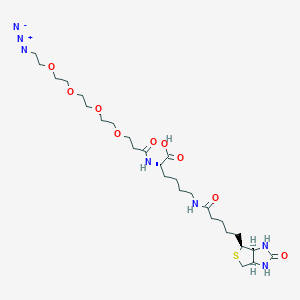

N-(Azido-PEG4)-Biocytin is a compound that combines biotin, a vitamin essential for various metabolic processes, with a polyethylene glycol (PEG) linker and an azide group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with other molecules. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for various biological and chemical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG4)-Biocytin typically involves the following steps:

Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with a PEG linker that contains an amine group, forming a biotin-PEG conjugate.

Azidation: The terminal hydroxyl group of the PEG linker is converted to an azide group using a reagent such as sodium azide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale activation of biotin.

- PEGylation using high-purity PEG linkers.

- Azidation under controlled conditions to ensure high yield and purity.

Types of Reactions:

Click Chemistry: this compound undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.

Staudinger Ligation: The azide group can also react with phosphine-labeled molecules via Staudinger ligation, forming amide bonds.

Common Reagents and Conditions:

CuAAC: Copper(I) iodide or copper(II) sulfate with a reducing agent such as sodium ascorbate.

Staudinger Ligation: Functionalized aryl phosphines.

Major Products:

Triazole Linkages: Formed from CuAAC reactions.

Amide Bonds: Formed from Staudinger ligation.

科学的研究の応用

Bioconjugation and Click Chemistry

Mechanism of Action

N-(Azido-PEG4)-Biocytin utilizes its azide group to engage in click chemistry reactions, specifically with terminal alkynes or phosphine-labeled molecules. This enables the formation of stable covalent bonds, allowing for effective labeling and tracking of biomolecules in various biological systems .

Applications

- Synthesis of Bioconjugates : The compound is widely used to synthesize complex bioconjugates due to its ability to form stable linkages. This is particularly useful in creating targeted drug delivery systems where precise biomolecule labeling is crucial.

- Labeling Proteins and Peptides : It allows researchers to label proteins and peptides for subsequent analysis, enhancing the study of protein interactions and functions within cells .

Proteomics and Glycoproteomics

Glycoprotein Analysis

this compound has been employed in glycoproteomic studies where it aids in the enrichment and identification of glycoproteins from complex biological samples. Its ability to selectively bind to specific glycan structures enhances the detection of glycosylated proteins .

Drug Delivery Systems

This compound's biocompatibility makes it suitable for drug delivery applications. By conjugating therapeutic agents to this compound, researchers can enhance the solubility and stability of drugs in biological environments, potentially improving their efficacy and reducing side effects .

Biosensors Development

The compound's properties are also harnessed in the development of biosensors. Its ability to form stable conjugates allows for the creation of sensors that can detect specific biomolecules with high sensitivity and specificity, which is crucial for diagnostic applications .

PROTACs Synthesis

This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The azide functionality allows for efficient conjugation to E3 ligase ligands, enhancing the specificity and efficacy of these therapeutic agents .

Case Studies and Research Findings

- Glycoproteomic Analysis : A study highlighted the utility of this compound in enriching glycopeptides from mouse brain samples, leading to the identification of numerous glycosylation sites on various glycoproteins. This underscores its importance in understanding cellular processes at a molecular level .

- Drug Delivery Enhancements : Research demonstrated that drug conjugates formed using this compound exhibited improved pharmacokinetics compared to unconjugated drugs, indicating its potential as a valuable tool in therapeutic applications .

作用機序

The mechanism of action of N-(Azido-PEG4)-Biocytin involves its ability to form covalent bonds with other molecules through its azide group. The azide group reacts with terminal alkynes or phosphine-labeled molecules, enabling the conjugation of biotin to various targets. This conjugation allows for the specific labeling, tracking, and manipulation of biomolecules in various biological systems.

類似化合物との比較

Azido-PEG4-NHS Ester: Similar in structure but lacks the biotin moiety.

Azido-dPEG4-NHS Ester: Contains a discrete PEG spacer and is used for similar bioconjugation applications.

Uniqueness: N-(Azido-PEG4)-Biocytin is unique due to the presence of biotin, which allows for specific interactions with avidin or streptavidin, enhancing its utility in various biotechnological applications. The PEG linker also improves its solubility and biocompatibility compared to other azide-containing compounds.

生物活性

N-(Azido-PEG4)-Biocytin is a PEG-based compound that plays a significant role in bioconjugation and protein degradation technologies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound combines the properties of biotin with an azide functional group, allowing for selective labeling and targeting of proteins within biological systems. This article delves into the biological activity of this compound, summarizing its applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C27H47N7O9S and a molecular weight of approximately 647.77 g/mol. The compound features a polyethylene glycol (PEG) linker that enhances solubility and facilitates bioconjugation reactions. The azide group allows for click chemistry applications, enabling the attachment of various biomolecules to target proteins .

The primary mechanism by which this compound exerts its biological activity is through its use in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. The azide group in this compound enables specific conjugation to target proteins via click chemistry, enhancing the selectivity and efficiency of protein degradation .

Applications in Research

- Targeted Protein Degradation : this compound is utilized in the synthesis of PROTACs, which have shown promise in selectively degrading oncogenic proteins linked to various cancers. By linking a ligand for an E3 ligase with a ligand for the target protein through this compound, researchers can effectively reduce the levels of specific proteins within cells .

- Bioconjugation : The azide functionality allows for the incorporation of fluorescent tags or other biomolecules, facilitating tracking and visualization of proteins in live cells. This application is crucial for studying protein dynamics and interactions within cellular environments .

- Glycoproteomic Analysis : Recent studies have incorporated this compound in glycoproteomic workflows, enhancing the identification and characterization of glycoproteins through selective labeling techniques. This method improves the understanding of glycosylation patterns and their biological implications .

Case Studies

- PROTAC Development : A study demonstrated that PROTACs utilizing this compound effectively targeted mutant forms of proteins implicated in cancer. The study reported significant reductions in protein levels and subsequent tumor growth inhibition in xenograft models .

- Glycoprotein Profiling : In another investigation, researchers used this compound to enrich glycoproteins from cell lysates, leading to the identification of over 200 unique glycosylated proteins. This study highlighted the compound's utility in advancing glycoproteomic research methodologies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H47N7O9S |

| Molecular Weight | 647.77 g/mol |

| CAS Number | 2055042-70-9 |

| Solubility | Soluble in DMSO and water |

| Application | Description |

|---|---|

| Targeted Protein Degradation | Utilized in PROTAC design |

| Bioconjugation | Enables tagging with biomolecules |

| Glycoproteomic Analysis | Enhances identification of glycoproteins |

化学反応の分析

Amide Bond Formation with Primary Amines

The carboxylic acid group in N-(Azido-PEG4)-Biocytin reacts with primary amines (-NH₂) under standard coupling conditions to form stable amide bonds. This reaction is critical for conjugating biomolecules (e.g., proteins, peptides) to the biotin-PEG scaffold .

Key Parameters :

| Parameter | Value/Reagent | Source |

|---|---|---|

| Activation Reagent | EDC, NHS, or DCC | |

| Reaction pH | 7.5–9.0 | |

| Solubility | DMSO, DMF, or aqueous buffers | |

| Reaction Time | 30–120 minutes |

This reaction is utilized to label lysine residues in proteins or amine-functionalized surfaces, as demonstrated in pancreatic cancer-targeted photodynamic therapy studies .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group participates in Cu(I)-mediated click chemistry with terminal alkynes, forming 1,2,3-triazole linkages . This reaction is pivotal for site-specific bioconjugation.

Mechanism :

Reaction conditions:

Applications :

Copper-Free Click Chemistry with DBCO or BCN Derivatives

The azide group reacts with strained cyclooctynes (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating copper toxicity concerns .

Advantages :

Example Reaction :

Data from Live-Cell Studies :

| Cell Line | Labeling Efficiency | Reference |

|---|---|---|

| MCF7 | 95% | |

| HT29 | 90% |

Staudinger Ligation with Phosphine Derivatives

This compound reacts with triarylphosphine reagents to form stable amide bonds via the Staudinger reaction. This method is less common but useful in specific bioorthogonal applications .

Limitations :

Solubility and Stability Considerations

The PEG4 spacer enhances solubility in aqueous media (up to 10 mM in PBS) , while the biotin moiety ensures strong binding to streptavidin (Kd ≈ 10⁻¹⁵ M) .

Degradation Risks :

特性

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N7O9S/c28-34-30-10-12-41-14-16-43-18-17-42-15-13-40-11-8-24(36)31-20(26(37)38)5-3-4-9-29-23(35)7-2-1-6-22-25-21(19-44-22)32-27(39)33-25/h20-22,25H,1-19H2,(H,29,35)(H,31,36)(H,37,38)(H2,32,33,39)/t20-,21-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFHEZMNHBZACD-UEOMBKFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。